9-Methyl-5-oxa-8-azaspiro[3.5]nonane
Description
9-Methyl-5-oxa-8-azaspiro[3.5]nonane (molecular formula: C₇H₁₃NO₂) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms in its rings. Its IUPAC name reflects the spiro junction at the third and fifth positions, with substituents at the 5-oxa and 8-aza positions and a methyl group at the ninth carbon (CID 155908874) . The compound’s structural complexity and heteroatom arrangement make it a valuable scaffold in medicinal chemistry, particularly for developing ligands targeting neurological receptors. Its oxalate salt (CAS 2830401-11-9) has been synthesized for enhanced stability and solubility in pharmaceutical applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
9-methyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-8(3-2-4-8)10-6-5-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
YRLHEGQTYJWEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC2)OCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.
Substitution: Nucleophiles like halides or amines; conditionspolar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
9-Methyl-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Spirocyclic compounds with oxygen and nitrogen heteroatoms are widely explored for their pharmacological properties. Below is a detailed comparison of 9-methyl-5-oxa-8-azaspiro[3.5]nonane with structurally related derivatives:
Pharmacological and Binding Profiles
- Sigma Receptor Affinity: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 5b) exhibits higher S1R binding affinity (KiS1R = 13 nM) compared to diazabicyclo[4.3.0]nonane derivatives (KiS1R = 10–165 nM) . Functional Activity: Compounds like 5b (2,7-diazaspiro[3.5]nonane) and 8f (diazabicyclo[4.3.0]nonane) show antiallodynic effects in vivo at 20 mg/kg, reversing mechanical hypersensitivity via S1R antagonism .
- Antimicrobial Activity: Unlike 9-methyl-5-oxa-8-azaspiro[3.5]nonane, 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives demonstrate broad-spectrum antimicrobial activity against pathogens like Aeromonas hydrophila and Staphylococcus aureus .
Physicochemical Properties
- Collision Cross-Section (CCS): 6-Methyl-5-oxa-8-azaspiro[3.5]nonane ([M+H]+ CCS = 129.8 Ų) provides a reference for predicting the mobility of 9-methyl-5-oxa-8-azaspiro[3.5]nonane in analytical workflows .
- Synthetic Accessibility: The oxalate salt of 9-methyl-5-oxa-8-azaspiro[3.5]nonane is synthesized via methods analogous to 2-oxa-7-azaspiro[3.5]nonane oxalate (Scheme 1 in ), emphasizing the role of salt formation in improving stability .
Research Implications and Gaps
- Pharmacological Potential: While 9-methyl-5-oxa-8-azaspiro[3.5]nonane’s structural analogs show promise in pain modulation and antimicrobial activity, direct studies on its receptor binding or therapeutic efficacy are lacking.
- Computational Modeling: Molecular docking studies could elucidate its interaction with S1R, leveraging data from 2,7-diazaspiro[3.5]nonane derivatives .
- Synthetic Chemistry: Further diversification of the scaffold (e.g., alkylation or acyl substitution) may enhance bioactivity, as seen in diazabicyclo[4.3.0]nonane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
